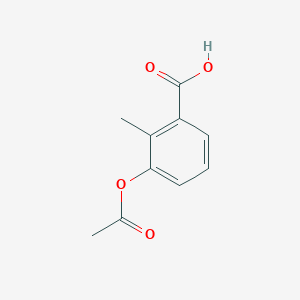

3-Acetoxy-2-methylbenzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-acetyloxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVJUPHCLWIPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396569 | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-58-9 | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-acetoxy-2-methylbenzoic acid, a key intermediate in pharmaceutical development. This document details the core synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathways

Two primary synthesis pathways for this compound have been prominently identified in the literature. The most direct and commonly employed method is the acetylation of 3-hydroxy-2-methylbenzoic acid. A more complex, multi-step synthesis offers an alternative route starting from 3-chloro-2-methylphenol.

Pathway 1: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

This pathway involves the direct conversion of 3-hydroxy-2-methylbenzoic acid to its acetylated form using an acetylating agent, typically acetic anhydride. This method is favored for its simplicity and generally high yields.

Experimental Protocol: Acetylation of 3-Hydroxy-2-methylbenzoic Acid

This protocol is adapted from established laboratory procedures.[1][2]

Materials:

-

3-hydroxy-2-methylbenzoic acid

-

Acetic anhydride

-

2N Sodium hydroxide solution

-

37% Hydrochloric acid

-

Ice water

Procedure:

-

In a suitable reaction vessel, dissolve 60.9 g (0.40 mol) of 3-hydroxy-2-methylbenzoic acid in 500 ml of 2N sodium hydroxide solution with stirring.

-

Cool the resulting solution to 5°C.

-

To the cooled solution, add 61.3 g (0.60 mol) of acetic anhydride. Maintain the reaction temperature below 8°C during the addition.

-

After the addition is complete, acidify the reaction mixture with 88 ml of 37% hydrochloric acid.

-

A white precipitate of this compound will form.

-

Stir the suspension for an additional 30 minutes.

-

Collect the precipitate by filtration.

-

Wash the filtered solid twice with 50 g of ice water.

-

Dry the product to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-hydroxy-2-methylbenzoic acid (60.9 g, 0.40 mol) | [1] |

| Acetic Anhydride | 61.3 g (0.60 mol) | [1] |

| Yield | 69.9 g (90.0% of theory) | [1] |

| Melting Point | 147-148°C | [1] |

| Alternate Yield | 37.5 g (93.7% of theory) | [1] |

| Alternate Melting Point | 147°C | [1] |

Pathway 2: Multi-step Synthesis from 3-Chloro-2-methylphenol

This pathway provides an alternative route to this compound, starting from the more readily available 3-chloro-2-methylphenol. This process involves several intermediate steps, including benzylation, Grignard reaction, carboxylation, hydrogenolysis, and finally, acetylation.

Experimental Protocol: Multi-step Synthesis

This comprehensive protocol is detailed in US Patent 5,910,605 A.[1]

Step 1: Synthesis of 2-Benzyloxy-6-chlorotoluene

-

React 3-chloro-2-methylphenol with benzyl chloride.

Step 2: Grignard Reaction

-

Subject 2-benzyloxy-6-chlorotoluene to a Grignard reaction with magnesium to form (3-benzyloxy-2-methylphenyl)magnesium chloride.

Step 3: Carboxylation

-

React the Grignard reagent with CO2 to yield 3-benzyloxy-2-methylbenzoic acid.

Step 4: Hydrogenolysis

-

Hydrogenate 3-benzyloxy-2-methylbenzoic acid or its alkali metal salts in the presence of a hydrogenation catalyst (e.g., 5% Pd/C) to produce 3-hydroxy-2-methylbenzoic acid.

Step 5: Acetylation

-

The resulting 3-hydroxy-2-methylbenzoic acid is then acetylated as described in Pathway 1 to yield the final product, this compound. A key advantage of this integrated process is that the acetylation can be performed without the intermediate isolation of 3-hydroxy-2-methylbenzoic acid.[1]

Quantitative Data for Hydrogenolysis and Acetylation without Intermediate Isolation:

| Parameter | Value | Reference |

| Starting Material (for hydrogenolysis) | 3-benzyloxy-2-methylbenzoic acid (50 g, 0.21 mol) | [1] |

| Sodium Hydroxide | 20 g (0.5 mol) | [1] |

| Catalyst | 2 g of 5% Pd/C (50% water-moist) | [1] |

| Hydrogen Pressure | 10 bar | [1] |

| Temperature | 25°C | [1] |

| Acetic Anhydride (for acetylation) | 31.3 g (0.3 mol) | [1] |

| Hydrochloric Acid (37%) | 49.3 g (0.5 mol) | [1] |

| Final Product Yield | 37.5 g (93.7% of theory) | [1] |

| Final Product Melting Point | 147°C | [1] |

Visualizing the Synthesis Pathways

To further elucidate the reaction sequences and workflows, the following diagrams are provided in the DOT language for Graphviz.

Caption: Acetylation of 3-Hydroxy-2-methylbenzoic Acid.

Caption: Multi-step synthesis from 3-Chloro-2-methylphenol.

Caption: Experimental workflow for the acetylation reaction.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, are fundamental in this regard.

-

¹H NMR and ¹³C NMR: Detailed spectral data for this compound can be found in various chemical databases.[3]

-

IR Spectra: Infrared spectroscopy provides information about the functional groups present in the molecule.[3]

This guide provides a foundational understanding of the synthesis of this compound, offering detailed protocols and data to aid in laboratory and developmental work. For further details on the characterization and applications of this compound, consulting the referenced literature is recommended.

References

- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]

- 3. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 3-Acetoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, is a compound of interest in organic synthesis and medicinal chemistry. Its structural similarity to widely used pharmaceuticals, such as aspirin, suggests potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, including formulation, dosage form design, and preliminary assessment of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a proposed biological signaling pathway based on its structural characteristics.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Acetoxy-o-toluic Acid[2]

-

CAS Number: 168899-58-9[2]

-

Chemical Structure:

-

SMILES: CC1=C(C(=O)O)C=CC=C1OC(=O)C[1]

-

InChI: 1S/C10H10O4/c1-6-8(10(12)13)4-3-5-9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)

-

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Physical State | White to almost white crystalline powder | [4] |

| Melting Point | 149-151 °C | [4] |

| Boiling Point (Predicted) | 337.0 ± 30.0 °C | [4] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | Not explicitly found, but expected to be acidic due to the carboxylic acid group. | |

| LogP (Predicted) | 1.6 | [1][2] |

| Solubility | Information not widely available, but expected to have limited solubility in water and be soluble in organic solvents like methanol.[3] |

Experimental Protocols for Physicochemical Property Determination

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 140 °C).

-

As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (typically 1-2 °C).

Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)

Note: As this compound is a solid at room temperature with a high predicted boiling point, this method is less practical than techniques like Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA). However, a general protocol is provided for context.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Place a small amount of the sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with the high-boiling point liquid to a level above the side arm.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

-

Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Agitate the tubes vigorously for 1-2 minutes (a vortex mixer can be used for consistency).

-

Observe each tube for the dissolution of the solid.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Slightly soluble: The solid partially dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

For aqueous solubility, the pH of the resulting solution can be tested with pH paper to confirm the acidic nature of the compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

A suitable solvent in which the compound is soluble (e.g., a mixture of water and an organic solvent like ethanol if solubility in pure water is low)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the solution.

-

Begin adding the NaOH solution in small, known increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

Vortex mixer or shaker

Procedure:

-

Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.

-

Accurately prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Add a known volume of this stock solution to a separatory funnel or vial.

-

Add a known volume of pre-saturated water. The ratio of octanol to water can be varied depending on the expected LogP.

-

Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully collect samples from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a calibration curve).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log10(P)).

Proposed Biological Signaling Pathway and Experimental Workflows

Given the structural similarity of this compound to aspirin (2-acetoxybenzoic acid), a well-known nonsteroidal anti-inflammatory drug (NSAID), it is plausible that it may exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs.

Below is a diagram illustrating the proposed inhibition of the COX signaling pathway by this compound.

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with comprehensive experimental protocols for their determination. The data presented in a structured format, coupled with the proposed mechanism of action and a logical experimental workflow, serves as a valuable resource for researchers and scientists in the field of drug development. Further experimental validation of the predicted properties and biological activities is essential to fully elucidate the potential of this compound.

References

The Biological Activity of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid and a structural analog of acetylsalicylic acid (aspirin), has emerged as a compound of interest with a range of potential biological activities. This technical guide provides a comprehensive overview of its known and putative biological effects, with a focus on its antibacterial, antioxidant, and potential anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2] Its structure features a benzoic acid backbone with an acetoxy group at the 3-position and a methyl group at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 168899-58-9 | [1] |

| Melting Point | 149-151 °C | |

| Appearance | White crystalline solid | [2] |

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study by Yakan et al. on novel benzamide derivatives synthesized from this compound revealed significant zones of inhibition against various bacterial strains.[1]

Quantitative Data: Antibacterial Activity of 3-Acetoxy-2-methylbenzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

| 4ac | Staphylococcus aureus | 18 |

| Bacillus subtilis | 17 | |

| Bacillus cereus | 18 | |

| Escherichia coli | 19 | |

| Pseudomonas aeruginosa | 16 | |

| Klebsiella pneumoniae | 17 | |

| 4ad | Staphylococcus aureus | 17 |

| Bacillus subtilis | 16 | |

| Bacillus cereus | 17 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 15 | |

| Klebsiella pneumoniae | 16 | |

| 4ae | Staphylococcus aureus | 19 |

| Bacillus subtilis | 18 | |

| Bacillus cereus | 19 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 17 | |

| Klebsiella pneumoniae | 18 |

Data extracted from Yakan et al. The study did not provide data for the parent compound, this compound.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution and adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Paper disks impregnated with a known concentration of the test compound (e.g., a derivative of this compound) are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays, demonstrating their capacity to scavenge free radicals and chelate metal ions.

Quantitative Data: Antioxidant Activity of 3-Acetoxy-2-methylbenzamide Derivatives

| Assay | Compound | Activity |

| Total Antioxidant Activity (Absorbance at 695 nm) | 4ac | 0.45 ± 0.02 |

| 4ad | 0.42 ± 0.01 | |

| 4ae | 0.48 ± 0.03 | |

| DPPH Radical Scavenging Activity (%) | 4ac | 65.2 ± 1.5 |

| 4ad | 61.8 ± 1.2 | |

| 4ae | 68.5 ± 1.8 | |

| Metal Chelating Activity (%) | 4ac | 55.4 ± 1.3 |

| 4ad | 52.1 ± 1.1 | |

| 4ae | 58.9 ± 1.6 |

Data extracted from Yakan et al. The study did not provide data for the parent compound, this compound.

Experimental Protocols

-

Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

-

Reaction Mixture: The test compound is added to a solution of ferrous chloride.

-

Chelation: The mixture is incubated to allow the test compound to chelate the ferrous ions.

-

Indicator Addition: A solution of ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.

-

Measurement: The absorbance of the solution is measured at 562 nm.

-

Calculation: The percentage of metal chelating activity is determined by the reduction in the formation of the ferrozine-Fe²⁺ complex.

Potential Anti-Inflammatory Activity: A Structural Analogy to Aspirin

While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available in the public domain, its structural similarity to acetylsalicylic acid (aspirin) strongly suggests a potential mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.

Proposed Signaling Pathway: Inhibition of the Arachidonic Acid Cascade

Other Potential Biological Activities

Some commercial suppliers have indicated that this compound may act as an inhibitor of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis, and as a competitive inhibitor of HIV-1 reverse transcriptase. However, at the time of this writing, these claims have not been substantiated in peer-reviewed scientific literature. Further investigation is required to validate these potential activities.

Synthesis of Derivatives for Biological Screening

The primary amine derivatives of this compound, which have shown biological activity, can be synthesized through a two-step process.

Experimental Workflow: Synthesis of 3-Acetoxy-2-methylbenzamide Derivatives

Conclusion and Future Directions

This compound and its derivatives present a promising area for further investigation in drug discovery. The confirmed antibacterial and antioxidant activities of its benzamide derivatives warrant more extensive studies to determine their minimum inhibitory concentrations (MICs) against a broader panel of pathogens and to elucidate the specific mechanisms of their antioxidant effects. The most compelling avenue for future research lies in the experimental validation of its presumed anti-inflammatory activity. In vitro and in vivo studies are necessary to confirm the inhibition of COX enzymes and to quantify its potency and selectivity. Elucidating the structure-activity relationships of a series of derivatives could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Acetoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural features and chemical properties make it a valuable building block in medicinal chemistry, notably in the development of antiviral agents. This technical guide provides a comprehensive overview of the structural analysis, characterization, and synthesis of this compound, tailored for professionals in the fields of chemical research and drug development.

Physicochemical Properties

This compound presents as a white to light yellow crystalline solid.[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Melting Point | 149-151 °C | [2] |

| CAS Number | 168899-58-9 | [3] |

| IUPAC Name | 3-acetyloxy-2-methylbenzoic acid | [3] |

Structural Analysis: X-Ray Crystallography

The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. This analysis provides critical insights into the molecule's conformation, bond lengths, and bond angles, which are fundamental to understanding its reactivity and intermolecular interactions.

The crystal structure reveals that the carboxylic acid group is twisted relative to the plane of the benzene ring. In the solid state, molecules of this compound form inversion dimers through hydrogen bonding between the carboxylic acid groups.

A summary of the crystallographic data is presented below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P b c a | [3] |

| Unit Cell Dimensions | a = 7.754 Å, b = 11.346 Å, c = 21.187 Å | [3] |

| α, β, γ | 90°, 90°, 90° | [3] |

| Volume | 1864.0 ų | [3] |

| Z | 8 | [3] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound. The primary methods employed for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetoxy group, and the methyl protons on the benzene ring. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in a different chemical environment. Key signals include those for the carbonyl carbons of the carboxylic acid and ester groups, the aromatic carbons, and the methyl carbons.

While specific peak assignments require experimental data, typical chemical shift ranges for the functional groups present in this compound are well-established.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will exhibit strong absorption bands corresponding to:

-

O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C=O stretch of the ester group, typically around 1760-1770 cm⁻¹.

-

C-O stretches of the ester and carboxylic acid groups.

-

Aromatic C-H and C=C stretches .

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the acetylation of 3-hydroxy-2-methylbenzoic acid.[4]

Materials:

-

3-hydroxy-2-methylbenzoic acid

-

Acetic anhydride

-

Aqueous sodium hydroxide solution

-

Hydrochloric acid

-

Ice water

Procedure:

-

Dissolve 3-hydroxy-2-methylbenzoic acid in an aqueous sodium hydroxide solution.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, slowly add hydrochloric acid to acidify the solution, which will cause the product to precipitate.

-

Stir the resulting suspension for a period to ensure complete precipitation.

-

Filter the white precipitate and wash it with ice water.

-

Dry the product to obtain this compound.[4]

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

X-ray Crystallography Experimental Setup

The crystallographic data presented in this guide was obtained using a standard single-crystal X-ray diffraction experiment.

Instrumentation:

-

A four-circle diffractometer equipped with a CCD area detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen to maintain a constant temperature during data collection.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The collected data is processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

The crystal structure is solved using direct methods and refined using full-matrix least-squares on F².

Role in Drug Development: Intermediate for HIV Protease Inhibitors

This compound is a crucial intermediate in the synthesis of Nelfinavir, an FDA-approved HIV protease inhibitor.[4] HIV protease is an essential enzyme for the replication of the human immunodeficiency virus. It cleaves viral polyproteins into functional proteins, a critical step in the maturation of new virions.

HIV protease inhibitors are designed to bind to the active site of the protease, preventing it from cleaving the polyproteins and thereby halting viral replication.[5] The 3-hydroxy-2-methylbenzoyl moiety, derived from this compound, is a key component of Nelfinavir that interacts with the enzyme's active site.[4]

Caption: The inhibitory effect of HIV protease inhibitors on the viral replication cycle.

Conclusion

This compound is a well-characterized compound with significant applications in pharmaceutical synthesis. Its structural and spectroscopic properties have been thoroughly investigated, providing a solid foundation for its use in the development of complex molecules like HIV protease inhibitors. The detailed experimental protocols for its synthesis and characterization outlined in this guide offer valuable resources for researchers and scientists in the field of drug discovery and development. The continued study of such intermediates is crucial for the advancement of medicinal chemistry and the creation of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural data for 3-Acetoxy-2-methylbenzoic acid (C₁₀H₁₀O₄), a key intermediate in various synthetic pathways. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic and Structural Data

The structural and spectroscopic properties of this compound have been characterized using a variety of analytical techniques. The compound has a molecular weight of 194.18 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acetyl protons. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The methyl group attached to the benzene ring would likely resonate around δ 2.0-2.5 ppm, while the acetyl methyl protons would appear as a singlet further upfield, typically around δ 2.3 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region, often above δ 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the ester groups are expected to have characteristic chemical shifts in the range of δ 160-180 ppm. The aromatic carbons would resonate between δ 120-150 ppm, and the methyl carbons would appear in the upfield region (δ 15-30 ppm). Public databases indicate the availability of a ¹³C NMR spectrum for this compound, sourced from the Institute of Organic Chemistry, University of Vienna.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been a subject of both experimental and theoretical studies.[2] A detailed vibrational analysis has been performed, providing assignments for the observed frequencies.

Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: Two distinct carbonyl stretching bands are anticipated. One for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester carbonyl group, usually at a slightly higher frequency, around 1760-1770 cm⁻¹.

-

C-O stretch: Bands corresponding to the C-O stretching of the ester and carboxylic acid groups would be observed in the 1100-1300 cm⁻¹ region.

-

C-H stretch: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

The PubChem database provides access to ATR-IR spectra of this compound, with the data originating from Bio-Rad Laboratories, Inc. and the sample from Alfa Aesar, Thermo Fisher Scientific.[1]

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) |

| C-H stretch (Aromatic) | ~3000-3100 |

| C-H stretch (Aliphatic) | ~2850-3000 |

| C=O stretch (Ester) | ~1765 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C-O stretch | ~1100-1300 |

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass 194.18 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 194.

Common fragmentation pathways for similar aromatic carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17), the carboxylic acid group (-COOH, M-45), and cleavage of the ester group. The fragmentation pattern can provide valuable structural information.

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography.[3] This analysis provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state. The experimental details for the crystal structure determination are available in the cited literature.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific data. The following sections outline the general methodologies for the spectroscopic and structural analysis of this compound.

Sample Preparation

For all spectroscopic analyses, the sample of this compound should be of high purity. The compound is commercially available from suppliers such as Alfa Aesar and Sigma-Aldrich.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound is prepared by dissolving an appropriate amount of the solid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the type of NMR experiment being performed.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum. This involves Fourier transformation, phasing, and baseline correction.

FT-IR Spectroscopy Protocol

The FT-IR spectrum of solid this compound can be obtained using various techniques, with Attenuated Total Reflectance (ATR) and KBr pellets being common methods.

-

ATR-FT-IR: A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded.

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

The study by Karthikeyan et al. utilized a Bruker IFS 66V spectrometer for FT-IR analysis in the range of 4000–400 cm⁻¹.[2]

Mass Spectrometry Protocol

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide summarizes the available spectroscopic and structural data for this compound. While foundational data from IR and crystal structure analyses are well-documented, a comprehensive public repository of detailed quantitative NMR and Mass Spectrometry data is still needed. The provided experimental workflows offer a standardized approach for researchers to generate high-quality, reproducible data for this important chemical compound, facilitating its use in drug development and scientific research.

References

Unlocking Therapeutic Potential: A Technical Guide to 3-Acetoxy-2-methylbenzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of 3-Acetoxy-2-methylbenzoic acid, a structural isomer of the widely recognized non-steroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin). While direct pharmacological data on this compound is limited, this document provides an in-depth analysis of its potential activities based on the structure-activity relationships of positional isomers of aspirin and related benzoic acid derivatives. By examining the influence of substituent placement on cyclooxygenase (COX) inhibition, anti-inflammatory effects, and anti-cancer properties, this guide offers a predictive framework for the development of novel therapeutics. This paper summarizes available quantitative data, outlines detailed experimental protocols for comparative analysis, and utilizes visualizations to elucidate key biological pathways and experimental workflows.

Introduction: The Significance of Isomerism in Aspirin Analogs

Acetylsalicylic acid (2-acetoxybenzoic acid), commercially known as aspirin, is a cornerstone of pharmacotherapy, valued for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[1] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2] The therapeutic efficacy and side-effect profile of aspirin are intrinsically linked to its chemical structure, particularly the ortho-positioning of the acetoxy and carboxylic acid groups.

This compound, a positional isomer of aspirin with a methyl group at the second position of the benzene ring, presents an intriguing subject for pharmacological investigation. The introduction of a methyl group and the altered position of the acetoxy group can significantly influence the molecule's steric and electronic properties, potentially modulating its binding affinity to target enzymes and its overall biological activity.

This guide will delve into the known effects of positional isomerism on the therapeutic actions of aspirin-like molecules, providing a foundation for predicting the pharmacological profile of this compound and its derivatives.

Predicted Therapeutic Effects Based on Structure-Activity Relationships

The therapeutic potential of this compound can be inferred from studies on the meta- and para-isomers of acetylsalicylic acid (m-ASA and p-ASA, respectively), which have been compared to the ortho-isomer (o-ASA, or conventional aspirin).

Cyclooxygenase (COX) Inhibition

All positional isomers of acetylsalicylic acid have been shown to inhibit COX enzymes.[2][3] However, a critical distinction lies in the mode of inhibition. While aspirin (o-ASA) is an irreversible inhibitor, its meta- and para-isomers exhibit a reversible inhibitory profile.[2][3] This difference is crucial, as irreversible inhibition of COX-1 is associated with the gastrointestinal side effects of aspirin. The potential for a more favorable safety profile with reversible inhibitors makes isomers like this compound compelling candidates for further study.

Anti-Cancer Activity

Emerging research has highlighted the anti-cancer properties of aspirin and its derivatives. Studies on colon cancer cell lines have demonstrated that positional isomerism influences the potency of these compounds. The para-isomer of aspirin (p-ASA) has been found to be slightly more potent in inhibiting cancer cell growth compared to the ortho- and meta-isomers.[2][3] This suggests that the spatial arrangement of the functional groups is a key determinant of anti-neoplastic activity.

Quantitative Data Summary

To facilitate a comparative analysis, the following tables summarize the available quantitative data for the positional isomers of acetylsalicylic acid.

Table 1: Comparative Cyclooxygenase (COX) Inhibition by Aspirin Isomers

| Compound | COX-1 Inhibition Profile | COX-2 Inhibition Profile |

| o-Acetylsalicylic Acid (Aspirin) | Irreversible | Irreversible |

| m-Acetylsalicylic Acid | Reversible (approx. 30-35%) | Reversible (approx. 30-35%) |

| p-Acetylsalicylic Acid | Reversible (approx. 30-35%) | Reversible (approx. 30-35%) |

| Data sourced from a comparative study on aspirin isomers.[2][4] |

Table 2: Comparative In Vitro Anti-Cancer Activity of Aspirin Isomers

| Compound | Cell Line | Activity Metric | Potency Order |

| o-, m-, p-Acetylsalicylic Acid | HT-29 (Colon Cancer) | Cell Growth Inhibition | p-ASA > m-ASA ≈ o-ASA |

| Data indicates a dose-dependent cell growth inhibitory effect.[2][3] |

Table 3: Comparative Gastric Toxicity of Aspirin Isomers

| Compound (1 mmol/kg, oral admin.) | Ulcer Index (UI) |

| o-Acetylsalicylic Acid (Aspirin) | 38 (Extensive Mucosal Injury) |

| m-Acetylsalicylic Acid | 12 (Significantly Decreased) |

| p-Acetylsalicylic Acid | 8 (Significantly Decreased) |

| A lower Ulcer Index indicates a better safety profile.[3] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for understanding the potential therapeutic effects of this compound.

Caption: Predicted inhibition of the Cyclooxygenase (COX) signaling pathway.

Caption: A proposed experimental workflow for pharmacological evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of this compound and its derivatives, based on standard methodologies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mode of inhibition (reversible vs. irreversible) of the test compound against COX-1 and COX-2.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Aspirin (as a positive control for irreversible inhibition)

-

Ibuprofen (as a positive control for reversible inhibition)

-

96-well microplate and plate reader

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

-

Inhibitor Incubation: Add varying concentrations of the test compound, aspirin, or ibuprofen to the wells of the microplate. Include a vehicle control (DMSO).

-

Pre-incubation (for irreversible inhibition assessment): Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for potential covalent modification. For reversibility assessment, a dialysis or rapid dilution step can be introduced after incubation.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Detection: Immediately add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Compare the IC50 values before and after the dialysis/dilution step to assess reversibility.

Cancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HT-29 for colon cancer)

-

Cell culture medium (e.g., McCoy's 5A) and supplements (fetal bovine serum, penicillin-streptomycin)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, the structure-activity relationship data from its positional isomers suggest a promising therapeutic potential. The possibility of reversible COX inhibition coupled with a potentially enhanced anti-cancer profile and a better gastric safety profile compared to aspirin warrants a thorough investigation.

Future research should focus on the synthesis and in-depth pharmacological evaluation of this compound and its derivatives. The experimental protocols outlined in this guide provide a roadmap for such studies. Elucidating the precise mechanism of action and conducting in vivo efficacy and safety studies will be critical in determining the clinical viability of this class of compounds as next-generation anti-inflammatory and anti-cancer agents.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Positional Isomers of Aspirin Are Equally Potent in Inhibiting Colon Cancer Cell Growth: Differences in Mode of Cyclooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positional isomers of aspirin are equally potent in inhibiting colon cancer cell growth: differences in mode of cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Silico Analysis of 3-Acetoxy-2-methylbenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-methylbenzoic acid, a derivative of benzoic acid, presents a scaffold of interest for further investigation in drug discovery. This technical guide provides a comprehensive overview of a proposed in silico workflow to characterize its potential as a therapeutic agent. While specific experimental in silico studies on this molecule are not extensively available in public literature, this document outlines the standard computational methodologies that can be applied, using its known structural and physicochemical properties as a starting point. This guide covers quantum chemical analysis, predictive ADMET profiling, molecular docking, and pharmacophore modeling, offering detailed protocols and data presentation formats to guide future research.

Introduction

In silico computational methods are indispensable in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their potential therapeutic efficacy and safety. This compound (3A2MBA) is a small organic molecule whose biological activity is not yet fully characterized. This guide details a systematic in silico approach to predict its pharmacokinetic and pharmacodynamic properties, laying the groundwork for subsequent in vitro and in vivo validation.

Molecular and Physicochemical Properties

A foundational aspect of any in silico investigation is the thorough characterization of the molecule's structural and electronic properties. Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the molecule's geometry and reactivity.

Quantum Chemical Analysis

DFT calculations have been performed on this compound, with the B3LYP method demonstrating good agreement with experimental X-ray diffraction data.[1][2] These studies provide optimized geometrical parameters and vibrational frequencies, which are crucial for understanding the molecule's conformational flexibility and energetic landscape.[1]

Experimental Protocol: Density Functional Theory (DFT) Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) for accurate prediction of geometric and electronic properties.

-

Input: The 3D coordinates of this compound, obtainable from its crystal structure.[3][4]

-

Calculation Type: Geometry optimization followed by frequency calculation in a vacuum or with a solvent model (e.g., PCM).

-

Analysis: The output provides optimized bond lengths, angles, dihedral angles, and vibrational frequencies. Further analysis can include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[2]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its drug-like characteristics. Several key parameters for this compound have been computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [4][5] |

| Molecular Weight | 194.18 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [5] |

| LogP (octanol-water partition coefficient) | 1.61852 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 2 | [5] |

Predictive ADMET Profiling

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development to identify potential liabilities.[6][7] While specific ADMET data for this compound is not available, various in silico tools can be used for its prediction.

Experimental Protocol: In Silico ADMET Prediction

-

Software: Utilize platforms such as ADMETlab 2.0, SwissADME, or other predictive modeling software.[7][8]

-

Input: The SMILES string of this compound: CC1=C(C=CC=C1OC(=O)C)C(=O)O[4]

-

Prediction Parameters:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4), sites of metabolism.

-

Excretion: Prediction of renal or hepatic clearance pathways.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, skin sensitization.

-

-

Data Analysis: The output will be a series of binary classifications (e.g., positive/negative for Ames test) or quantitative predictions (e.g., logBB for brain penetration). This data should be compiled into a comprehensive table for analysis.

Hypothetical ADMET Prediction Workflow

Caption: A generalized workflow for predicting ADMET properties of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[9][10] Given the structural similarity of this compound to aspirin, cyclooxygenase (COX) enzymes are logical initial targets for investigation.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., COX-1 PDB: 1EQG, COX-2 PDB: 5F1A) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

-

Docking Simulation:

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or active site residues.

-

Use a docking program such as AutoDock Vina or Glide.

-

Run the docking simulation to generate multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (e.g., kcal/mol).

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Proposed Molecular Docking Workflow

Caption: A standard workflow for molecular docking of this compound with a target protein.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target.[11][12] A pharmacophore model can be generated based on a set of known active ligands or from the protein-ligand complex itself.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Training Set: Collect a set of structurally diverse molecules with known activity against the target of interest (e.g., known COX-2 inhibitors).

-

Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set.

-

Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) present in the active molecules.

-

Model Generation: Use software like LigandScout or Phase to align the molecules and generate pharmacophore hypotheses.

-

Model Validation: Validate the best pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.[12]

-

Virtual Screening: The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for novel potential inhibitors.

Pharmacophore Model Generation and Screening

Caption: A workflow for ligand-based pharmacophore modeling and virtual screening.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the initial characterization of this compound as a potential drug candidate. By systematically applying quantum chemical analysis, ADMET prediction, molecular docking, and pharmacophore modeling, researchers can generate valuable hypotheses about its bioactivity, pharmacokinetics, and potential biological targets. The detailed protocols and workflows provided herein serve as a roadmap for future computational and experimental investigations into this and other novel chemical entities. The data generated from these in silico studies will be crucial for prioritizing and guiding the subsequent stages of the drug discovery pipeline.

References

- 1. jocpr.com [jocpr.com]

- 2. jocpr.com [jocpr.com]

- 3. Crystal structure of 3-acetoxy-2-methylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. ijapbjournal.com [ijapbjournal.com]

- 7. ADMETlab 2.0 [admetmesh.scbdd.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoic Acid: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetoxy-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals, notably HIV protease inhibitors. The document details its synthesis, physicochemical properties, and spectroscopic characterization. While the definitive discovery and initial synthesis of this compound are not extensively documented in publicly available literature, its importance emerged significantly with the development of specific antiretroviral therapies. This guide synthesizes available data to present a thorough resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound, a derivative of benzoic acid, has garnered significant attention in the pharmaceutical industry as a crucial building block for complex active pharmaceutical ingredients (APIs). Its structural features, including the carboxylic acid and acetoxy groups, make it a versatile reagent in organic synthesis. The primary driver for its large-scale synthesis and study has been its role as a precursor in the manufacture of certain HIV protease inhibitors, a class of drugs that has revolutionized the treatment of HIV/AIDS.[1] This guide aims to consolidate the available technical information on its synthesis, properties, and the historical context of its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | [2] |

| CAS Number | 168899-58-9 | [3] |

| Melting Point | 147-148 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity (typical) | >97% |

Synthesis

The synthesis of this compound is a multi-step process, with a notable route detailed in U.S. Patent 5,910,605.[1] This process is designed for industrial-scale production and involves the acetylation of 3-hydroxy-2-methylbenzoic acid. The overall synthesis workflow can be broken down into the formation of the hydroxy precursor followed by its acetylation.

Synthesis of 3-hydroxy-2-methylbenzoic acid

The precursor, 3-hydroxy-2-methylbenzoic acid, can be synthesized via several routes. A prominent method starts from 3-chloro-2-methylphenol.[1]

Experimental Protocol: Synthesis of 3-hydroxy-2-methylbenzoic acid [1]

-

Benzylation: 3-chloro-2-methylphenol is reacted with benzyl chloride to yield 2-benzyloxy-6-chlorotoluene.

-

Grignard Reaction: The resulting compound undergoes a Grignard reaction with magnesium in an appropriate solvent like tetrahydrofuran (THF) to form (3-benzyloxy-2-methylphenyl)magnesium chloride.

-

Carboxylation: The Grignard reagent is then reacted with carbon dioxide (CO₂) to produce 3-benzyloxy-2-methylbenzoic acid.

-

Hydrogenolysis: Finally, the benzyloxy group is removed by catalytic hydrogenation (e.g., using Pd/C catalyst) to yield 3-hydroxy-2-methylbenzoic acid.

Acetylation to this compound

The final step is the acetylation of the hydroxyl group of 3-hydroxy-2-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound [1]

-

A solution of 3-hydroxy-2-methylbenzoic acid is prepared in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).

-

Acetic anhydride is added dropwise to the solution while maintaining the temperature.

-

The reaction mixture is then acidified (e.g., with hydrochloric acid) to precipitate the product.

-

The resulting white precipitate of this compound is filtered, washed with cold water, and dried.

-

A yield of approximately 90.0% has been reported for this acetylation step.[1]

The overall synthesis pathway is depicted in the following diagram:

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been thoroughly performed using various analytical techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data.

| Technique | Key Data |

| ¹H NMR | Data available confirming the presence of aromatic, methyl, and acetyl protons. |

| ¹³C NMR | Data available confirming the carbon skeleton of the molecule. |

| Infrared (IR) | Data available showing characteristic peaks for the carboxylic acid and ester functional groups. |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography.[2] Key crystallographic parameters are presented in Table 2.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

| a | 7.754 Å | [2] |

| b | 11.346 Å | [2] |

| c | 21.187 Å | [2] |

| α, β, γ | 90° | [2] |

| Volume | 1864.0 ų | [2] |

| Z | 8 | [2] |

History and Application

The history of this compound is intrinsically linked to the development of antiretroviral drugs. While earlier, more obscure syntheses may exist, its prominence in the chemical literature and industrial production grew significantly in the mid-1990s. U.S. Patent 5,910,605, filed in 1998, explicitly describes it as a precursor for HIV protease inhibitors.[1] These inhibitors are a class of antiretroviral drugs that block the action of the viral protease, an enzyme essential for the maturation of the HIV virion.

The logical relationship is as follows:

Biological Activity and Signaling Pathways

Based on extensive searches of publicly available scientific literature, there is a notable lack of specific data on the biological activity, mechanism of action, and associated signaling pathways for this compound itself. Its primary role appears to be that of a chemical intermediate.

While its structural isomer, 2-acetoxybenzoic acid (aspirin), is a well-known nonsteroidal anti-inflammatory drug (NSAID) that acts through the inhibition of cyclooxygenase (COX) enzymes, it is not scientifically sound to extrapolate these properties to this compound without direct experimental evidence.

Research on the anhydride derivative of this compound has shown some antibacterial properties, but this does not directly inform on the activity of the parent acid.[4]

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of HIV protease inhibitors. Its synthesis is well-established, and its chemical and physical properties have been thoroughly characterized. While the specific details of its initial discovery are not prominent in the literature, its history is closely tied to the advancements in medicinal chemistry for treating HIV/AIDS. Further research would be beneficial to explore any potential intrinsic biological activities of this molecule, which are currently not well-documented. This guide serves as a foundational technical resource for professionals working with this important chemical compound.

References

- 1. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]

- 2. This compound | C10H10O4 | CID 3798557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetoxy-2-methylbenzoic Acid (CAS Number: 168899-58-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2-methylbenzoic acid, also known as 3-acetoxy-o-toluic acid, is a benzoic acid derivative with the CAS number 168899-58-9. This whitepaper provides a comprehensive technical overview of its chemical and physical properties, synthesis, and potential biological activities. Notably, this compound has been identified as a key intermediate in the synthesis of HIV protease inhibitors and has been investigated for its antibacterial properties through the inhibition of enoyl-acyl carrier protein reductase (ENR). This document aims to serve as a detailed resource for researchers and professionals in drug development and related scientific fields, consolidating available data on its characteristics, experimental protocols, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its core structure consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an acetoxy group at the 3-position.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 168899-58-9 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [1][2][3] |

| Appearance | White to yellow to brown crystalline powder | [1] |

| Melting Point | 149-151 °C (lit.) | [1][4] |

| Boiling Point (Predicted) | 337.0 ± 30.0 °C | [1][4] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 3.69 ± 0.10 | [1] |

| Solubility | Acetone, Methanol | [1] |

| LogP (Predicted) | 1.61852 | [2] |

| Topological Polar Surface Area (TPSA) | 63.6 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the acetoxy group, and the methyl protons on the benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show signals for the two methyl carbons, the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the carbonyl carbon of the acetoxy group. The chemical shifts of the aromatic carbons will be influenced by the positions of the substituents. Aromatic and alkene regions in ¹³C NMR can overlap.[5]

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the ester, and C-O stretching frequencies.

1.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acid derivatives involve the loss of the carboxylic acid group and fragments from the acetoxy group. For benzoic acid, the molecular ion peak is at an m/z of 122.[6][7]

Synthesis and Experimental Protocols

A detailed method for the preparation of this compound is described in U.S. Patent 5,910,605. The synthesis involves the acetylation of 3-hydroxy-2-methylbenzoic acid.

Synthesis of this compound

Experimental Protocol:

This protocol is adapted from the procedure described in U.S. Patent 5,910,605.

-

Step 1: Preparation of 3-hydroxy-2-methylbenzoic acid solution. A solution of 3-hydroxy-2-methylbenzoic acid is prepared.

-

Step 2: Acetylation. To the cooled solution of 3-hydroxy-2-methylbenzoic acid, 61.3 g (0.60 mol) of acetic anhydride is added. The reaction mixture is cooled to ensure the temperature does not exceed 8 °C.

-

Step 3: Acidification and Precipitation. The reaction mixture is then acidified with 88 ml of 37% hydrochloric acid, leading to the precipitation of the product.

-

Step 4: Isolation and Purification. The precipitated product is filtered, washed three times with 50 ml of water, and dried in vacuo.

-

Yield: This process yields 69.9 g of this compound, which corresponds to a yield of 90.0% of the theoretical value.

Crystallization

A method for the crystallization of this compound for structural analysis has also been reported.

Experimental Protocol:

-

A hot methanol solution (20 ml) of this compound (0.194 g, 1 mmol) is stirred at room temperature for 20 minutes.

-

The resulting solution is left undisturbed for crystallization.

-

After several days, colorless block-shaped crystals are formed from the mother liquor.

Biological Activity and Potential Applications

This compound has garnered interest in the pharmaceutical industry, primarily as an intermediate in the synthesis of more complex drug molecules and for its own potential therapeutic activities.